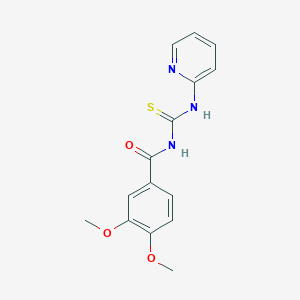
3,4-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzamide ring, and a pyridin-2-ylcarbamothioyl group attached to the nitrogen atom of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-2-ylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like trifluoromethanesulfonic anhydride . The optimized reaction conditions yield the desired compound with a reported yield of around 64% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to quorum sensing receptors in bacteria, thereby blocking the signaling pathways that regulate biofilm formation and virulence . This disruption of bacterial communication can lead to reduced bacterial resistance and enhanced effectiveness of antimicrobial treatments.
Comparison with Similar Compounds
- 3,4-Dimethoxy-N-(pyridin-4-yl)benzamide
- 3,4-Dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Comparison: 3,4-Dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group. This structural uniqueness contributes to its distinct biological activities, such as its potent quorum sensing inhibition compared to other similar compounds .
Properties
IUPAC Name |
3,4-dimethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-11-7-6-10(9-12(11)21-2)14(19)18-15(22)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNSFGDMLLJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5759229.png)
![7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5759235.png)
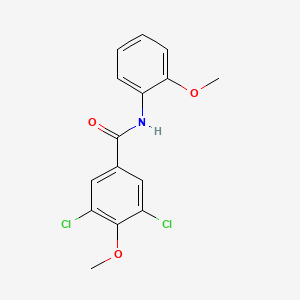
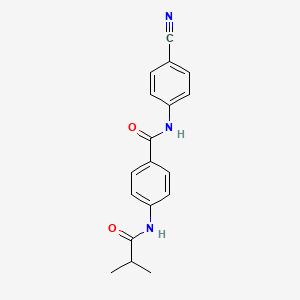
![3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl 2-furoate](/img/structure/B5759259.png)
![5-[(3-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5759271.png)
![2-chloro-5-nitro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5759276.png)
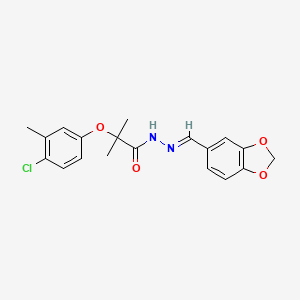
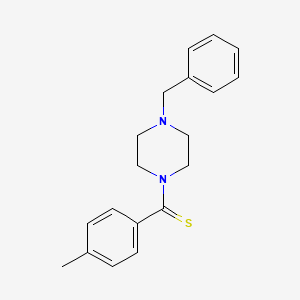
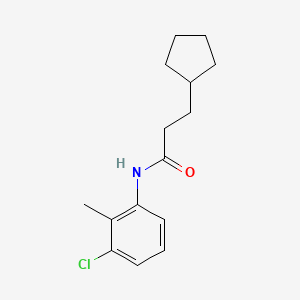
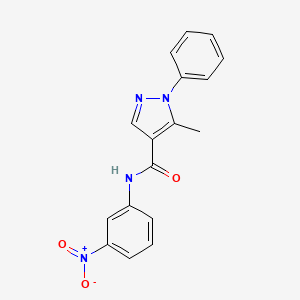
![4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5759326.png)
![4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5759327.png)

